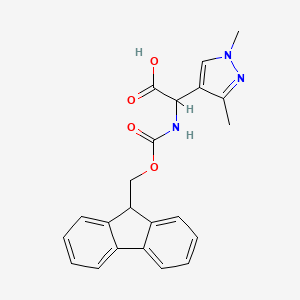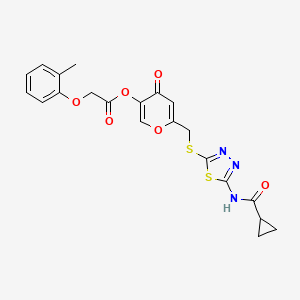![molecular formula C19H25N3O3 B2585005 N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2200205-70-3](/img/structure/B2585005.png)
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain perception, reward, and addiction.
Mechanism of Action
MP-10 acts as a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the μ-opioid receptor by MP-10 leads to the inhibition of adenylyl cyclase activity, as well as the activation of potassium channels and inhibition of calcium channels, ultimately resulting in the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are primarily mediated by its activation of the μ-opioid receptor. MP-10 has been shown to produce potent analgesia in a variety of animal models, as well as to induce reward and reinforcement in behavioral paradigms. Additionally, MP-10 has been shown to exhibit anti-inflammatory effects in vitro and in vivo, suggesting potential applications in the treatment of inflammatory pain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of MP-10 for lab experiments is its high potency and selectivity for the μ-opioid receptor, which allows for precise and specific modulation of this receptor in vitro and in vivo. Additionally, MP-10 is relatively stable and easy to synthesize, making it a convenient tool for research applications. However, one limitation of MP-10 is its potential for abuse and addiction, which must be carefully considered when using this compound in behavioral assays.
Future Directions
There are several future directions for research on MP-10 and its potential applications. One area of interest is the development of novel μ-opioid receptor agonists with improved selectivity and reduced potential for abuse and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying receptor activation and desensitization, as well as to investigate the potential therapeutic applications of MP-10 and related compounds in the treatment of pain and inflammation. Finally, the use of MP-10 and other μ-opioid receptor agonists in combination with other pharmacological agents may provide new insights into the complex interactions between the opioid system and other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of MP-10 involves several steps, including the condensation of 4-(2-methyl-3-oxo-2-propylpiperazin-1-yl)benzoic acid with propargylamine, followed by the coupling of the resulting intermediate with N-Boc-protected phenylalanine. The final deprotection step yields MP-10 in high yield and purity.
Scientific Research Applications
MP-10 has been used extensively in scientific research to study the μ-opioid receptor and its role in pain perception, reward, and addiction. In particular, MP-10 has been used to investigate the structure-activity relationships of μ-opioid receptor agonists, as well as to elucidate the molecular mechanisms underlying receptor activation and desensitization.
properties
IUPAC Name |
N-[[4-(2-methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-10-19(3)18(25)20-11-12-22(19)17(24)15-8-6-14(7-9-15)13-21-16(23)5-2/h5-9H,2,4,10-13H2,1,3H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMSMCDIBXSFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

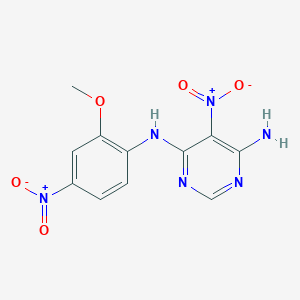
![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
![4,4',5,5'-Tetrahydro-2'H,3H-spiro[benzo[f][1,4]oxazepine-2,3'-furan]](/img/structure/B2584927.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylthio)benzamide](/img/structure/B2584929.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2584930.png)
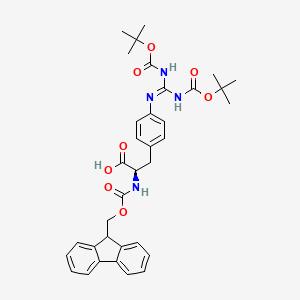
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

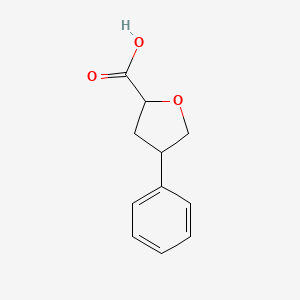
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide](/img/structure/B2584938.png)
![N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2584939.png)
